Ald-benzyl-PEG5-CH2 tBu-ester

Description

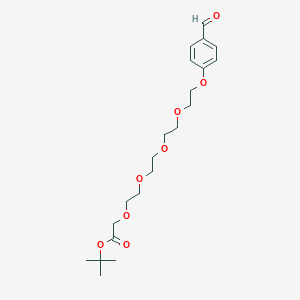

Ald-benzyl-PEG5-CH2 tBu-ester (CAS: 2423866-80-0) is a polyethylene glycol (PEG)-based compound functionalized with a benzyl group, an aldehyde (Ald) moiety, and a tert-butyl (tBu) ester. Its molecular formula is C21H32O8, with a molecular weight of 412.5 g/mol . The structure includes a PEG5 spacer (five ethylene oxide units), a benzyl group linked to an aldehyde, and a terminal tBu ester. This compound is widely used in bioconjugation, drug delivery, and organic synthesis due to its aldehyde-mediated reactivity and the tBu ester’s acid-labile stability .

Properties

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-(4-formylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O8/c1-21(2,3)29-20(23)17-27-13-12-25-9-8-24-10-11-26-14-15-28-19-6-4-18(16-22)5-7-19/h4-7,16H,8-15,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWPTKZPHVHOBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the PEG5 Backbone

The PEG5 spacer is typically constructed via iterative Williamson ether synthesis or coupling of preformed PEG units. A common approach involves:

Reagents :

-

Ethylene oxide or PEG diols (e.g., tetraethylene glycol).

-

Thionyl chloride (SOCl₂) for activation.

Procedure :

-

Activation : Tetraethylene glycol (HO-(CH₂CH₂O)₄-OH) is treated with SOCl₂ to form the dichloride derivative.

-

Chain Extension : Reaction with additional ethylene oxide under basic conditions (KOH/EtOH) yields PEG5.

Challenges :

Functionalization with tert-Butyl Ester

The terminal carboxylic acid is esterified with tert-butanol under acidic conditions.

Method A: Isobutylene-Based Esterification

Adapted from US4921999A, this method employs:

-

Reagents : Isobutylene gas, trifluoromethane sulfonic acid (TfOH).

-

Conditions : -7°C, atmospheric pressure, 1 hour.

-

Mechanism : TfOH catalyzes the electrophilic addition of isobutylene to the carboxylic acid, forming the tert-butyl ester (Figure 2).

Advantages :

Method B: DCC/DMAP Coupling

Final Assembly and Purification

The PEG5-aldehyde and tert-butyl ester segments are conjugated via a methylene (CH₂) linker.

Procedure :

-

Reductive Amination : Benzyl-PEG5-aldehyde is reacted with ethylenediamine in the presence of NaBH₃CN, forming a secondary amine.

-

Acid Coupling : The amine is acylated with CH₂-COOH tBu-ester using EDC/HOBt, yielding the final product.

Purification :

-

Size Exclusion Chromatography : Removes unreacted PEG fragments (HiLoad Superdex columns).

-

Dialysis : Against Milli-Q water to eliminate salts and low-MW impurities.

Optimization of Reaction Conditions

Temperature and Catalysis

| Parameter | Method A (TfOH) | Method B (DCC/DMAP) |

|---|---|---|

| Temperature (°C) | -7 | 25 |

| Catalyst Loading | 5 mol% | 10 mol% DMAP |

| Reaction Time (h) | 1 | 12 |

| Yield (%) | 92 | 83 |

Key Findings :

Solvent Effects

-

Esterification : Dichloromethane (DCM) minimizes side reactions compared to THF.

-

Oxidation : DCM stabilizes the aldehyde intermediate, reducing over-oxidation to carboxylic acids.

Analytical Characterization

Spectroscopic Validation :

Purity Assessment :

Applications in Pharmaceutical Development

This compound serves as:

Chemical Reactions Analysis

Types of Reactions: Ald-benzyl-PEG5-CH2 tBu-ester can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Drug Delivery Systems

Ald-benzyl-PEG5-CH2 tBu-ester plays a critical role in drug delivery systems. Its hydrophilic nature facilitates the solubilization of hydrophobic drugs, enhancing their bioavailability. Additionally, the compound can form micelles or nanoparticles that encapsulate therapeutic agents, allowing for controlled release.

Case Study : A study demonstrated that drug-loaded nanoparticles utilizing PEG derivatives, including this compound, showed improved pharmacokinetic profiles and targeted delivery to tumor sites compared to conventional formulations .

Protein Modification

The aldehyde functionality of this compound enables its use as a linker for protein modification. This is particularly useful in the development of antibody-drug conjugates (ADCs), where stable yet reversible linkages are required.

Table 1: Comparison of Linkers in ADC Development

| Linker Type | Stability | Reactivity | Application Area |

|---|---|---|---|

| Ald-benzyl-PEG5 | High | Moderate | ADCs, targeted therapies |

| Maleimide | Moderate | High | Protein conjugation |

| NHS Ester | Low | High | General bioconjugation |

Tissue Engineering

In tissue engineering, this compound can be used to modify scaffolds. Its ability to form hydrogels enhances cell adhesion and proliferation, making it suitable for regenerative medicine applications.

Case Study : Research indicated that scaffolds modified with PEG derivatives improved cellular responses and tissue integration in animal models .

Nanotechnology

The compound's properties make it an excellent candidate for applications in nanotechnology, particularly in the formulation of nanoparticles for imaging and therapeutic purposes. Its ability to enhance the stability and solubility of nanoparticles is crucial for their effectiveness.

Table 2: Applications in Nanotechnology

| Application | Description |

|---|---|

| Imaging Agents | Enhances contrast in imaging modalities |

| Therapeutic Nanoparticles | Delivers drugs directly to target sites |

| Diagnostic Tools | Improves sensitivity and specificity of assays |

Mechanism of Action

The mechanism of action of Ald-benzyl-PEG5-CH2 tBu-ester involves its ability to form stable yet reversible linkages with various molecules. The aldehyde group can react with amines to form Schiff bases, while the ester group can undergo hydrolysis to release the active compound. These reactions enable the compound to exert its effects by targeting specific molecular pathways and improving the solubility and stability of the conjugated molecules .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Ald-benzyl-PEG5-CH2 tBu-ester with structurally related PEG derivatives:

Key Observations:

PEG Length : Shorter PEG chains (e.g., PEG2 in Ald-benzoylamide-PEG2-CH2 NHS ester) reduce hydrophilicity and molecular weight compared to PEG5 derivatives .

Functional Groups :

- The aldehyde group in this compound enables site-specific conjugation with amines or hydrazines, a feature absent in Benzyl-PEG5-CH2CO2tBu .

- The tBu-ester offers controlled deprotection under acidic conditions, unlike the hydrolytically stable NHS-ester in Ald-benzoylamide-PEG2-CH2 NHS ester .

Benzyl Group: Enhances lipophilicity and stability in non-polar environments compared to non-benzylated analogs like Ald-CH2-PEG5-t-butyl ester .

Reactivity and Stability

- This compound :

- Comparison with Ald-CH2-PEG5-t-butyl ester :

- Comparison with Benzyl-PEG5-CH2CO2tBu :

- Absence of aldehyde limits its use in bioconjugation; primarily employed as a PEG spacer in polymer synthesis .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Ald-benzyl-PEG5-CH2 tBu-ester with high purity?

- Methodology :

- Synthesis : Start with benzyl-PEG5-CH2-tBu-ester as a precursor. Introduce the aldehyde group via oxidation of a primary alcohol using TEMPO/NaClO or Swern oxidation, ensuring inert atmosphere conditions to prevent side reactions .

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the product. Confirm purity (>98%) via reverse-phase HPLC and characterize using - and -NMR to verify aldehyde (δ 9.5–10.0 ppm) and t-butyl ester (δ 1.4 ppm) signals .

- Stability : Store under argon at -20°C to prevent aldehyde oxidation and ester hydrolysis .

Q. How do I characterize this compound’s solubility for biological applications?

- Methodology :

- Solvent Testing : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (e.g., PBS, pH 7.4) and organic solvents (DMF, DMSO). PEG5’s hydrophilicity typically ensures solubility >10 mg/mL in water, but confirm via UV-Vis spectroscopy (λ = 225–291 nm) .

- Contradiction Resolution : If solubility data conflicts (e.g., in PBS vs. serum), conduct differential scanning calorimetry (DSC) to evaluate interactions with biomolecules or use centrifugal filtration to isolate unbound compound .

Advanced Research Questions

Q. How can I optimize conjugation efficiency between this compound and amine-containing biomolecules?

- Methodology :

- Reaction Design : Use a 1:2 molar ratio (aldehyde:amine) in pH 7.4 PBS with 5 mM aniline as a catalyst to accelerate Schiff base formation. Monitor reaction kinetics via UV-Vis (λ = 280 nm) or MALDI-TOF .

- Troubleshooting : If yields are low (<70%), test steric hindrance via molecular dynamics simulations or switch to strain-promoted alkyne-azide cycloaddition (SPAAC) for bulky biomolecules .

- Validation : Confirm conjugation via SDS-PAGE (shift in molecular weight) or LC-MS .

Q. What strategies address instability of the aldehyde group during long-term storage?

- Methodology :

- Stabilization : Formulate with cryoprotectants (e.g., trehalose) and lyophilize. Alternatively, convert the aldehyde to a stable acetal derivative, regenerating it in situ using mild acid (0.1% TFA) .

- Quality Control : Use accelerated stability studies (40°C/75% RH for 4 weeks) and track aldehyde content via FTIR (C=O stretch at 1720 cm) .

Q. How do I resolve contradictory data in drug release studies using this compound-based prodrugs?

- Methodology :

- Controlled Release : Test ester hydrolysis under physiological conditions (pH 5.0 and 7.4) with LC-MS quantification. Compare enzymatic vs. non-enzymatic cleavage using esterase inhibitors (e.g., PMSF) .

- Data Analysis : Apply multivariate regression to isolate variables (e.g., PEG chain length, buffer composition). Use orthogonal analytical methods (e.g., fluorescence dequenching) to cross-validate release kinetics .

Experimental Design & Reproducibility

Q. How to design a reproducible protocol for this compound-mediated protein crosslinking?

- Methodology :

- Optimization : Use a fractional factorial design to test variables: pH (6.0–8.0), temperature (4–37°C), and crosslinker concentration (1–10 mM). Analyze efficiency via size-exclusion chromatography (SEC) .

- Documentation : Follow Beilstein Journal guidelines: report reaction stoichiometry, purification steps, and analytical data (HPLC traces, NMR spectra) in the main text or supplementary materials .

Q. What ethical and safety protocols apply when handling this compound?

- Methodology :

- Safety : Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation/contact. Refer to SDS for hazard classification (e.g., acute toxicity, Category 4) .

- Ethics : For in vivo studies, include Institutional Animal Care and Use Committee (IACUC) approval details. For human cell lines, document informed consent and biosafety level (BSL-2+) compliance .

Data Interpretation & Validation

Q. How to validate the role of PEG chain length in this compound’s pharmacokinetics?

- Methodology :

- Comparative Study : Synthesize analogs with PEG3–PEG7 chains. Assess plasma half-life in murine models via LC-MS/MS. Use ANOVA to compare AUC values .

- Mechanistic Insight : Perform surface plasmon resonance (SPR) to measure binding affinity to serum proteins (e.g., albumin), correlating with prolonged circulation .

Q. What analytical techniques differentiate this compound degradation products?

- Methodology :

- Degradation Profiling : Use high-resolution LC-QTOF to identify hydrolysis products (e.g., benzyl alcohol, PEG fragments). Match fragmentation patterns to reference standards .

- Quantification : Develop a validated UPLC method with charged aerosol detection (CAD) for non-UV-active degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.